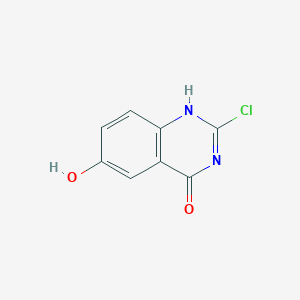![molecular formula C8H8ClN3 B8054045 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8054045.png)
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolopyrimidine family This compound features a pyrrolopyrimidine core with a chlorine atom at the 2-position and an ethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable pyrrole derivative with a chloro-substituted pyrimidine precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrrolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions at the chlorine or ethyl positions can be achieved using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups at the chlorine or ethyl positions.
Scientific Research Applications
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and modulation of cellular processes.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the target enzyme and preventing its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease progression.
Comparison with Similar Compounds
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is structurally similar to other pyrrolopyrimidine derivatives, such as:
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl group at the 5-position.
5-Ethyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atom at the 2-position.
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: Contains a methyl group instead of an ethyl group at the 5-position.
These compounds share the pyrrolopyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-chloro-5-ethylpyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)5-10-8(9)11-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOPAASGKDZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=NC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride](/img/structure/B8053968.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8053975.png)







![1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8054031.png)
![tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8054034.png)

![3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8054041.png)

